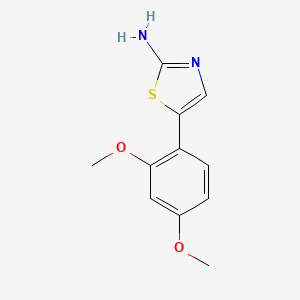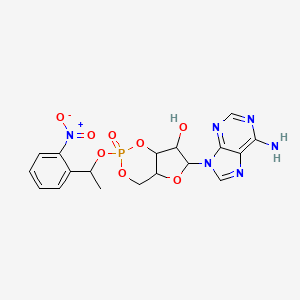![molecular formula C14H24N4O5 B12098900 2-({1-[2-(2-Amino-propionylamino)-propionyl]-pyrrolidine-2-carbonyl}-amino)-propionic acid](/img/structure/B12098900.png)
2-({1-[2-(2-Amino-propionylamino)-propionyl]-pyrrolidine-2-carbonyl}-amino)-propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-ALA-ALA-PRO-ALA-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process begins with the attachment of the C-terminal amino acid (alanine) to a solid resin. The subsequent amino acids (proline, alanine, and alanine) are added sequentially through a series of coupling and deprotection steps. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions. Common reagents used in this process include dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
In an industrial setting, the production of H-ALA-ALA-PRO-ALA-OH can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput production of peptides. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
化学反応の分析
Types of Reactions
H-ALA-ALA-PRO-ALA-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, reverting the peptide to its reduced form.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, dithiothreitol (DTT) for reduction, and various amino acid derivatives for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled pH, temperature, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of cross-linked peptides, while substitution can result in peptides with altered sequences and properties .
科学的研究の応用
H-ALA-ALA-PRO-ALA-OH has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis, structure, and reactivity.
Biology: The peptide is studied for its role in protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine: H-ALA-ALA-PRO-ALA-OH is investigated for its potential therapeutic applications, including drug delivery, vaccine development, and as a biomarker for disease diagnosis.
Industry: The peptide is used in the development of new materials, such as hydrogels and nanomaterials, due to its self-assembling properties
作用機序
The mechanism of action of H-ALA-ALA-PRO-ALA-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors, enzymes, or other proteins, modulating their activity and function. This interaction can trigger various cellular responses, such as signal transduction, gene expression, and metabolic regulation. The exact mechanism depends on the specific context and application of the peptide .
類似化合物との比較
Similar Compounds
H-ALA-ALA-OH (L-Alanyl-L-alanine): A dipeptide composed of two alanine residues.
H-ALA-PRO-OH (L-Alanyl-L-proline): A dipeptide composed of alanine and proline.
H-ALA-ALA-ALA-OH (L-Alanyl-L-alanyl-L-alanine): A tripeptide composed of three alanine residues
Uniqueness
H-ALA-ALA-PRO-ALA-OH is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of proline, a cyclic amino acid, introduces a kink in the peptide chain, affecting its conformation and interactions. This unique structure allows H-ALA-ALA-PRO-ALA-OH to participate in specific biological processes and applications that other similar peptides may not be able to .
特性
IUPAC Name |
2-[[1-[2-(2-aminopropanoylamino)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O5/c1-7(15)11(19)16-8(2)13(21)18-6-4-5-10(18)12(20)17-9(3)14(22)23/h7-10H,4-6,15H2,1-3H3,(H,16,19)(H,17,20)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHANLXYXMOODOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-3,3'-Bis(4-chlorophenyl)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12098831.png)











